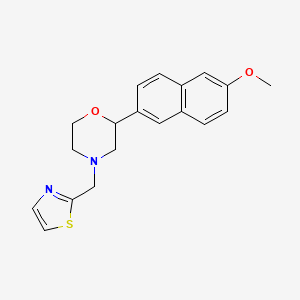
N-cyclopropyl-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3,4-dimethylbenzenesulfonamide is an organic compound with the molecular formula C11H15NO2S. It is a sulfonamide derivative, characterized by the presence of a cyclopropyl group attached to the nitrogen atom and two methyl groups on the benzene ring.
作用機序
Target of Action
N-cyclopropyl-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to target anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase . They interfere with the production of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) in the biosynthesis of folic acid .
Biochemical Pathways
As a sulfonamide derivative, it is likely to affect thefolic acid synthesis pathway . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis .
Result of Action
Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for dna replication .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: N-cyclopropyl-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
N-cyclopropyl-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
- N-cyclopropylbenzenesulfonamide
- N-cyclopropyl-4-methylbenzenesulfonamide
- N-cyclopropyl-2,4-dimethylbenzenesulfonamide
Comparison: N-cyclopropyl-3,4-dimethylbenzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to N-cyclopropylbenzenesulfonamide, the additional methyl groups may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent .
特性
IUPAC Name |
N-cyclopropyl-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-6-11(7-9(8)2)15(13,14)12-10-4-5-10/h3,6-7,10,12H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJTYXSTUPINGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-amino-6-[(E)-indol-3-ylidenemethyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5468529.png)
![methyl 2-[(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5468536.png)
![N-butyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5468543.png)
![1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5468549.png)



![N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5468575.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B5468581.png)
![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5468585.png)
![11-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5468590.png)
![N,N-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]piperidine-1-carboxamide](/img/structure/B5468606.png)
![5-(4-fluorophenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,6-thiadiazinane-3-carboxamide 1,1-dioxide](/img/structure/B5468610.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5468619.png)
